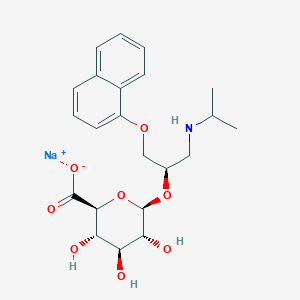
(R)-Propranolol beta-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-Propranolol beta-D-glucuronide involves several steps, including the initial reaction of propranolol with glucuronic acid to form the glucuronide conjugate. Oatis et al. (1983) detailed a synthesis method that includes the preparation of two diastereomeric propranolol O-beta-D-glucuronides through a series of chemical reactions, starting from naphthol and epichlorohydrin, and eventually leading to the sodium salt form of the glucuronide (Oatis, J., Baker, J., McCarthy, J., & Knapp, D., 1983).
Applications De Recherche Scientifique
Role in Neuropsychiatric Conditions
Propranolol, a beta-adrenergic blocking agent, has shown potential benefits as an adjunct therapy in neuroleptic-resistant chronic schizophrenic patients. This application is based on its efficacy in improving symptoms of certain treatment-unresponsive psychotic conditions. Studies suggest propranolol's value in augmenting neuroleptic therapy, particularly in patients with refractory schizophrenia, highlighting its potential utility in neuropsychiatry beyond its well-known cardiovascular effects (Berlant, 1987).
Treatment of Infantile Hemangiomas
Originally introduced for cardiovascular conditions, propranolol has found a novel application in treating infantile hemangiomas (IHs), the most common infantile tumor. Oral propranolol has emerged as the first-line medication for IH treatment. This repurposing was based on the accidental discovery of its efficacy in IH involution, offering a new perspective on managing these tumors. Despite its widespread use, the precise mechanisms by which propranolol facilitates the regression of IHs are not fully understood, warranting further investigation into its pharmacology and mechanism of action (Tan, Guo, & Wang, 2021).
Environmental Impact and Ecotoxicology
Research into the occurrence and ecological effects of antihypertensive residues, including propranolol, in aquatic environments has highlighted the need for a better understanding of their ecotoxicological impact. Propranolol, among other beta-blockers, has been frequently detected in water bodies, raising concerns about its potential risk to non-target aquatic organisms. This body of work emphasizes the importance of assessing the environmental risk of pharmaceutical compounds and calls for more comprehensive ecotoxicity data to understand their full impact on aquatic ecosystems (Godoy, Kummrow, & Pamplin, 2015).
Potential in Cancer Therapy
Emerging research has explored the use of beta-blockers, including propranolol, in cancer treatment. Propranolol's antagonist action on the adrenergic system, which regulates blood pressure, heart rate, and other physiological processes, may also inhibit mechanisms involved in tumorigenesis, angiogenesis, and tumor metastasis. This suggests propranolol's potential as a complementary treatment option for various cancers, highlighting its ability to improve outcomes by decreasing cancer cell proliferation rates. However, further in vitro and clinical studies are necessary to fully elucidate its protective role in cancer patients (Peixoto, Pereira, & Oliveira, 2020).
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Propranolol beta-D-glucuronide sodium salt | |
CAS RN |
87102-70-3 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/no-structure.png)
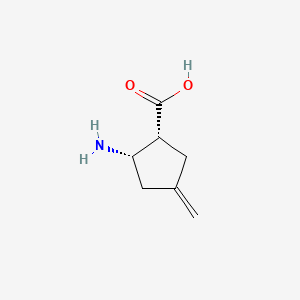
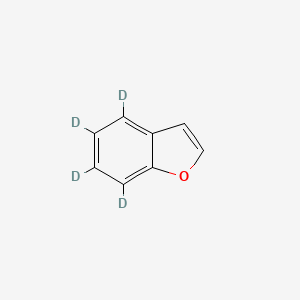
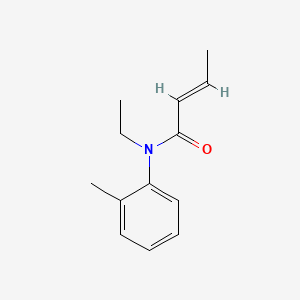
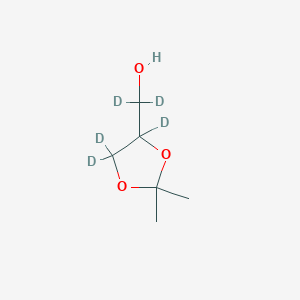
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
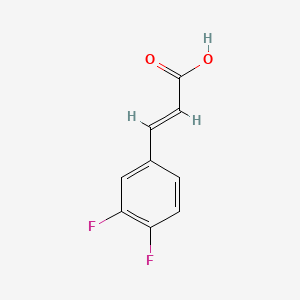
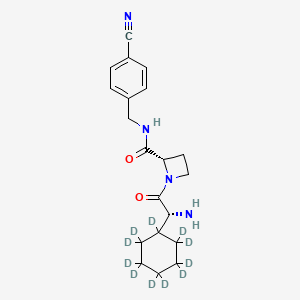
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)